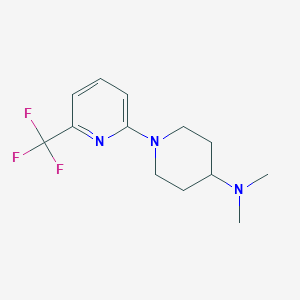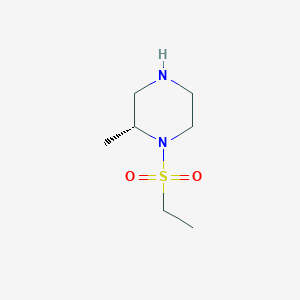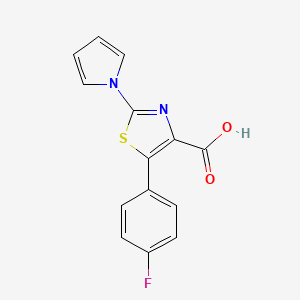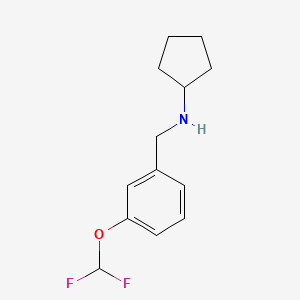
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine
Vue d'ensemble
Description
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety containing a trifluoromethyl group
Applications De Recherche Scientifique
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of trifluoromethylated compounds with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions to ensure selective substitution.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like formaldehyde and formic acid or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyridine ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted amines or thiols.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine and pyridine moieties contribute to binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-(4-(trifluoromethyl)phenyl)piperidin-4-amine
- N,N-Dimethyl-1-(6-(difluoromethyl)pyridin-2-yl)piperidin-4-amine
- N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
Uniqueness
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-6-8-19(9-7-10)12-5-3-4-11(17-12)13(14,15)16/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLRAXVXOSUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161277 | |
| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-75-6 | |
| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Bromopyridin-2-yl)methyl]piperazine](/img/structure/B1406179.png)




![{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1406185.png)


![Benzo[d]isothiazole-5-carbaldehyde](/img/structure/B1406192.png)
![Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1406195.png)




